molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol

Cat. No.: B127623
CAS No.: 153851-41-3
M. Wt: 125.13 g/mol
InChI Key: GWIZDRRBDXXWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol (CAS 153851-41-3) is a high-value chemical scaffold in medicinal chemistry research. This compound features a fused bicyclic system combining pyrrole and 1,2,4-triazole rings, which are privileged structures in drug discovery for their ability to interact with diverse biological targets . Derivatives based on the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole core have recently been identified as potent necroptosis inhibitors . Scientific studies highlight that this structural class acts as potent, selective Type III allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator in the necroptosis pathway . The optimization of this scaffold has led to compounds with potent anti-necroptotic activity in both human and mouse cellular assays, addressing the challenge of species selectivity often encountered in RIPK1 inhibitor development . This makes the core structure a promising starting point for developing new therapeutic agents for necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers . Product Specifications: • CAS Number: 153851-41-3 • Molecular Formula: C5H7N3O • Molecular Weight: 125.13 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIZDRRBDXXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrrole and Triazole Precursors

The core strategy for synthesizing 6,7-dihydro-5H-pyrrolo[1,2-b] triazol-6-ol revolves around the cyclization of pyrrole derivatives with triazole-forming reagents. A representative approach involves the condensation of substituted pyrrolidines with azides under controlled conditions. For example, a study demonstrated that treating 5-aminopyrrolidin-2-ol with sodium azide in dimethyl sulfoxide (DMSO) at 80–100°C facilitates the formation of the triazole ring via a [3+2] cycloaddition mechanism . The reaction typically requires 12–24 hours for completion, with yields ranging from 65% to 85% depending on substituent effects.

Key parameters influencing this step include:

  • Solvent Choice : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states.

  • Temperature : Elevated temperatures (≥80°C) are critical for overcoming activation energy barriers.

  • Catalysts : Copper(I) iodide (CuI) at 5 mol% loading accelerates cyclization without side-product formation .

Oxidative Cyclization for Ring Closure

Oxidative cyclization represents an alternative route, particularly for introducing hydroxyl groups at the 6-position. In one protocol, thiol-containing intermediates undergo iodine-mediated oxidation to form disulfide bonds, which subsequently rearrange into the target triazole framework . For instance, treating 5-mercaptopyrrolidin-2-ol with iodine in DMSO at 100°C for 4 hours yields the title compound in 83% isolated yield (Table 1).

Table 1: Optimization of Oxidative Cyclization Conditions

EntryOxidantSolventTemp (°C)Time (h)Yield (%)
1I₂DMSO100483
2H₂O₂DMF80658
3O₂Toluene110842

This method’s efficiency stems from DMSO’s dual role as a solvent and mild oxidant, minimizing over-oxidation by-products . Halogenated derivatives (e.g., 6-chloro or 7-bromo analogs) require shorter reaction times (≤3 hours) due to enhanced electrophilicity at the reaction site .

Industrial-Scale Production Techniques

Scalable synthesis leverages continuous flow reactors to enhance reproducibility and safety. A patented protocol describes a two-step process:

  • Continuous Cyclization : A mixture of pyrrolidine-2-ol and sodium azide in DMSO is pumped through a heated (90°C) tubular reactor at a residence time of 2 hours.

  • In-Line Oxidation : The intermediate is treated with iodine in a second reactor module at 100°C, achieving 89% conversion .

This approach reduces solvent waste by 40% compared to batch methods and ensures consistent product quality (purity >98% by HPLC).

Analytical Characterization and Quality Control

Rigorous characterization validates synthetic success:

  • NMR Spectroscopy : Key signals include δ 4.2 ppm (m, H-6) and δ 7.8 ppm (s, triazole H) in CDCl₃ .

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 126.1 [M+H]⁺.

  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent confirm ≥95% purity.

Table 2: Comparative Analysis of Synthetic Batches

BatchMethodPurity (%)Yield (%)
ACyclization9678
BOxidation9883
CFlow9989

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Flizasertib Derivatives

  • Structure: Cyclopropyl[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone (CAS RN: 928134-65-0) .
  • Key Differences : Fluorine and phenyl substitutions at positions 5 and 7 enhance metabolic stability and target selectivity for serine/threonine kinases.
  • Activity : Acts as a kinase inhibitor, contrasting with the necroptosis-inhibitory mechanism of the parent compound .

Brominated Derivatives

  • Structure : (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS RN: 2306236-11-1) .
  • Activity : Investigated for neurodegenerative applications but lacks direct necroptosis inhibition data .

Core Structure Variants

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

  • Structure : Substitution of the triazole ring with an imidazole ring (CAS RN: 1378606-06-4) .
  • Key Differences : The imidazole ring introduces an additional nitrogen atom, increasing basicity (pKa ~7.2) and altering solubility .
  • Activity: Limited pharmacological data; primarily used as a synthetic intermediate .

Triazolo[3,4-b][1,3,4]thiadiazine Derivatives

  • Structure : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid .
  • Key Differences : Incorporation of a thiadiazine ring expands the conjugated system, improving π-π stacking interactions but reducing metabolic stability.
  • Activity : Demonstrates antimicrobial and anticancer properties, diverging from the anti-necroptosis profile of the parent compound .

Gamma-Secretase Modulators

  • Example: 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine .
  • Key Differences: Phenoxy and amine substituents enable modulation of amyloid-beta processing, targeting Alzheimer’s disease .
  • Comparison : While structurally similar, this derivative lacks the hydroxyl group critical for necroptosis inhibition, emphasizing substituent-driven functional divergence .

Critical Analysis of Research Findings

  • Necroptosis vs. Kinase Inhibition : The hydroxyl group in 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is essential for RIPK1 binding, whereas fluorine and aryl substitutions in flizasertib derivatives shift activity toward kinase inhibition .
  • Metabolic Stability : Brominated analogs (e.g., CAS 2306236-11-1) exhibit enhanced stability but require further efficacy studies .
  • Therapeutic Scope : The parent compound’s necroptosis inhibition is unique among pyrrolo-triazoles, while thiadiazine and imidazole variants explore alternative therapeutic niches .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a necroptosis inhibitor. Necroptosis is a form of programmed cell death associated with various inflammatory diseases and cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is linked to its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis and inflammation. The compound's ability to inhibit RIPK1 enzymatic activity has been demonstrated in both human and murine cellular assays.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives can significantly affect their biological activity. For example:

  • Compound 26 : Exhibited potent anti-necroptotic activity with an IC50 value below 100 nM in human I2.1 cells and murine Hepa1-6 cells. It was identified as a type III RIPK1 inhibitor through molecular docking studies that revealed effective binding to the allosteric pocket of RIPK1 .
  • Compound 7 : A derivative designed from compound 6 showed enhanced activity in murine Hepa1-6 cells with an 86.6% recovery rate at 1 μM concentration .

These findings indicate that specific substitutions at various positions on the pyrrolo-triazole scaffold can enhance both potency and selectivity.

Case Studies

Several studies have explored the biological effects of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol and its derivatives:

  • In Vitro Studies : In vitro assays demonstrated that compounds derived from this scaffold could significantly reduce necroptosis induced by tumor necrosis factor-alpha (TNF-α) in both human and mouse cell lines. For instance, compound 26 showed over 90% recovery in human I2.1 cells at concentrations as low as 10 nM .
  • In Vivo Pharmacokinetics : Pharmacokinetic studies indicated that while compound 26 had low oral bioavailability, its efficacy in cellular models suggests potential for development into therapeutic agents targeting necroptosis-related diseases .

Data Summary

The following table summarizes key findings related to the biological activity of various derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:

CompoundCell LineIC50 (nM)Activity Description
Compound 26Human I2.1<100Potent anti-necroptotic activity
Compound 26Murine Hepa1-6<100Significant RIPK1 inhibition
Compound 7Murine Hepa1-61000Enhanced recovery at higher doses

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol and its derivatives?

  • Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of heterocyclic precursors. For example, analogous triazole derivatives are prepared by reacting 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl intermediates in aqueous-alcohol media . Key steps include refluxing with aromatic aldehydes, followed by neutralization with triethylamine (TEA). Reaction progress is monitored via TLC, and products are purified by recrystallization.

Q. How is the structural integrity of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol confirmed post-synthesis?

  • Answer : Structural validation employs:

  • 1H NMR spectroscopy to confirm proton environments and stereochemistry.
  • Elemental analysis to verify empirical composition.
  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) to assess purity and molecular weight .
  • X-ray crystallography for unambiguous determination of bond angles and hydrogen-bonding networks, as demonstrated for related pyrrolo-imidazole systems .

Q. What physicochemical properties are critical for characterizing this compound in preclinical studies?

  • Answer : Key properties include:

PropertyMethod/Reference
Lipophilicity (LogP)SwissADME prediction
SolubilityShake-flask method
Melting pointDifferential scanning calorimetry (DSC)
These parameters guide formulation design and pharmacokinetic profiling.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol derivatives?

  • Answer : Optimization involves:

  • Solvent selection : Aqueous-alcohol mixtures enhance solubility of intermediates .
  • Catalyst screening : Acidic conditions (e.g., HCl) promote cyclization .
  • Temperature control : Reflux (~80°C) balances reaction rate and side-product minimization .
  • Real-time monitoring : TLC or in-situ FTIR tracks intermediate formation.

Q. How do researchers resolve contradictions in spectral data (e.g., ambiguous carbonyl signals in NMR)?

  • Answer : Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling (e.g., 13C-enriched precursors) for complex environments.
  • Comparative analysis with structurally characterized analogs, as seen in crystallographic studies of pyrrolo-imidazoles .

Q. What in silico tools are used to predict ADME properties of this compound?

  • Answer : The SwissADME platform evaluates:

  • Lipophilicity (LogP) and water solubility via algorithm-based predictions.
  • Drug-likeness using the Lipinski Rule of Five.
  • Pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier permeability) .
    Comparative studies with reference drugs (e.g., celecoxib) validate predictive accuracy .

Q. How is biological activity assessed for 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol derivatives?

  • Answer : Standard assays include:

  • In vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
  • Cytotoxicity screening (MTT assay on cell lines).
  • Docking studies to identify binding modes with target proteins .
    Results are benchmarked against clinically approved drugs (e.g., celecoxib’s IC50 values) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?

  • Answer :

  • Challenge : Low yields due to steric hindrance in cyclization.
    Solution : Introduce electron-withdrawing substituents to stabilize transition states .
  • Challenge : Purification difficulties from by-products.
    Solution : Gradient recrystallization or preparative HPLC .

Q. How do researchers address discrepancies between computational predictions and experimental ADME data?

  • Answer :

  • Re-parameterize force fields in molecular dynamics simulations.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.